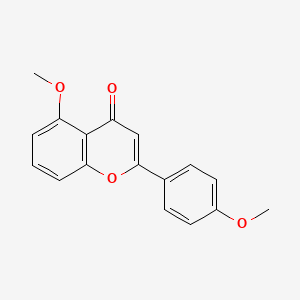

5,4'-Dimethoxyflavone

説明

Contextualization of Flavonoids and Methoxyflavones in Phytochemistry

Flavonoids are a widespread class of polyphenolic compounds found in various plants, fruits, and vegetables. nih.gov They are secondary metabolites that play a crucial role in the plant kingdom, contributing to color, aroma, and protection against environmental stressors like UV radiation. scholarsresearchlibrary.com The basic flavonoid structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two phenyl rings (A and B) and a heterocyclic ring (C). sysrevpharm.org

Within the vast family of flavonoids, methoxyflavones are characterized by the presence of one or more methoxy (B1213986) (-OCH3) groups attached to the core flavonoid structure. nih.gov These methoxy groups can significantly alter the chemical and biological properties of the flavonoids, often enhancing their metabolic stability and bioavailability compared to their hydroxylated counterparts. Methoxyflavones are particularly abundant in citrus fruits and certain medicinal plants. nih.gov In phytochemistry, the study of flavonoids and methoxyflavones is a significant area of research due to their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. nih.govscholarsresearchlibrary.com

Overview of Research Trajectories for Dimethoxyflavones

Dimethoxyflavones, a subgroup of methoxyflavones, possess two methoxy groups on their flavonoid backbone. Research into dimethoxyflavones has followed several key trajectories. One major area of investigation is their potential as therapeutic agents. For instance, various dimethoxyflavone compounds have been studied for their anti-inflammatory, antioxidant, and anticancer effects.

Another significant research direction is the exploration of their mechanisms of action at the cellular and molecular levels. This includes understanding how they interact with specific enzymes, signaling pathways, and transcription factors to exert their biological effects. For example, some dimethoxyflavones have been shown to modulate pathways involved in cell proliferation and apoptosis. Structure-activity relationship (SAR) studies are also a crucial aspect of dimethoxyflavone research, aiming to understand how the position of the methoxy groups influences their biological activity. nih.gov This knowledge is vital for the design and synthesis of novel flavonoid-based drugs with improved efficacy.

Specific Academic Interest in 5,4'-Dimethoxyflavone

This compound is a specific dimethoxyflavone that has garnered academic interest due to its distinct biological activities. It is a synthetic flavone (B191248), meaning it is created through laboratory synthesis rather than being isolated from natural sources. Research on this compound has primarily focused on its potential pharmacological applications.

Studies have indicated that this compound can modulate various cellular pathways, including those related to oxidative stress and signal transduction, which can influence processes like apoptosis and cell proliferation. It is being investigated for its potential as an anticancer agent and an antioxidant. The compound's ability to interact with key kinases and transcription factors makes it a subject of interest for therapeutic applications in diseases associated with oxidative stress and cancer. Furthermore, its role as a lead compound in drug development and its use in bioassay-guided isolation studies are areas of active investigation.

Data on this compound

| Property | Value |

| Chemical Formula | C17H14O4 |

| Molecular Weight | 282.29 g/mol |

| CAS Number | 6697-63-8 |

| Appearance | Solid |

| IUPAC Name | 5,4'-dimethoxy-2-phenylchromen-4-one |

| PubChem CID | 688669 |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-6-11(7-9-12)16-10-13(18)17-14(20-2)4-3-5-15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPCQIWHDVLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6697-63-8 | |

| Record name | 5-Methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6697-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Isolation Methodologies of Dimethoxyflavones

Botanical Sources and Geographic Distribution of Dimethoxyflavone-Producing Plants

While 5,4'-dimethoxyflavone has been identified in certain plant species, its natural occurrence is less frequently reported compared to other dimethoxyflavone isomers. Some sources indicate that it can be found in citrus fruits. biosynth.com The hydroxylated form, 5-hydroxy-7,4'-dimethoxyflavone, has been isolated from various plants, including those from the Lamiaceae and Combretaceae families.

One notable source of dimethoxyflavones is the genus Salvia. For instance, 5-hydroxy-7,4'-dimethoxyflavone has been identified in Clary Sage (Salvia sclarea L.), a plant native to the European Mediterranean basin and parts of Africa. researchgate.net Another significant source is the genus Combretum, with Combretum zeyheri, a plant found in tropical and subtropical regions like Zimbabwe, being a known producer of 5-hydroxy-7,4'-dimethoxyflavone. researchgate.netnih.gov

The compound 3',4'-dimethoxyflavone (B191118) has been reported in Primula veris and Lawsonia inermis. Primula veris is geographically distributed across Europe and Asia, while Lawsonia inermis is found in tropical regions. The related compound 5,7-dihydroxy-6,4'-dimethoxyflavone has been extracted from Teucrium pilosum, located in the Guizhou Province of China. iucr.org Furthermore, 5,4'-dihydroxy-6,7-dimethoxyflavanone has been reported in Eriodictyon californicum. nih.gov

The table below summarizes the botanical sources and geographic distribution of some dimethoxyflavone-producing plants.

| Botanical Name | Family | Compound(s) Identified | Geographic Distribution |

| Salvia sclarea L. | Lamiaceae | 5-hydroxy-7,4'-dimethoxyflavone | European Mediterranean, Africa researchgate.net |

| Combretum zeyheri | Combretaceae | 5-hydroxy-7,4'-dimethoxyflavone | Tropical and subtropical regions (e.g., Zimbabwe) researchgate.netnih.gov |

| Primula veris | Primulaceae | 3',4'-dimethoxyflavone | Europe, Asia |

| Lawsonia inermis | Lythraceae | 3',4'-dimethoxyflavone | Tropical regions |

| Teucrium pilosum | Lamiaceae | 5,7-dihydroxy-6,4'-dimethoxyflavone | Guizhou Province, China iucr.org |

| Eriodictyon californicum | Boraginaceae | 5,4'-dihydroxy-6,7-dimethoxyflavanone | Not specified in the provided context nih.gov |

| Citrus sp. | Rutaceae | This compound (reported) | Worldwide |

| Aquilaria sp. | Thymelaeaceae | 5-hydroxy-7,4'-dimethoxyflavone | Not specified in the provided context phytolab.com |

| Artemisia sp. | Asteraceae | 5-hydroxy-7,4'-dimethoxyflavone | Not specified in the provided context phytolab.com |

| Muntingia calabura L. | Muntingiaceae | 5-hydroxy-3,7-dimethoxyflavone, 5-hydroxy-6,7-dimethoxyflavone | Tropical regions ctu.edu.vn |

| Lagochilus gypsaceus | Lamiaceae | 5-hydroxy-7,4'-dimethoxyflavone | Uzbekistan ljmu.ac.uk |

Extraction and Purification Techniques for Dimethoxyflavones from Natural Matrices

The isolation of dimethoxyflavones from their natural plant sources typically involves solvent extraction followed by various chromatographic techniques for purification. The choice of solvent and chromatographic method is crucial for obtaining the desired compound in high purity.

A general procedure for the extraction of dimethoxyflavones involves the use of organic solvents of varying polarities. For instance, the leaves of Muntingia calabura were exhaustively extracted with acetone (B3395972) to obtain a crude extract containing various methoxyflavones. ctu.edu.vn In another example, the dried and powdered plant material of Teucrium pilosum was extracted with ethanol (B145695) to isolate 5,7-dihydroxy-6,4'-dimethoxyflavone. iucr.org The extraction of total flavonoids from Chionanthus retusa leaves was optimized using a 60% ethanol solution with ultrasonic assistance. frontiersin.org

Following extraction, the crude extract is subjected to purification, which commonly employs column chromatography. Silica (B1680970) gel is a frequently used stationary phase, with a mobile phase consisting of a gradient of solvents with increasing polarity. For example, the purification of 3',4'-dimethoxyflavone from a crude mixture can be achieved using a silica gel column with a hexane/ethyl acetate (B1210297) gradient. Similarly, the isolation of 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri involved Sephadex gel column chromatography and silica gel column chromatography. nih.gov

Thin-layer chromatography (TLC) is another valuable tool for both the separation and preliminary identification of dimethoxyflavones. nih.govctu.edu.vn Preparative TLC can be used for the purification of smaller quantities of compounds.

The table below outlines some of the extraction and purification techniques used for dimethoxyflavones.

| Plant Source | Extraction Solvent | Purification Method |

| Muntingia calabura | Acetone | Column Chromatography (Silica gel with n-hexane/chloroform/ethyl acetate/methanol (B129727) gradient), Recrystallization ctu.edu.vn |

| Teucrium pilosum | Ethanol | Column Chromatography (Silica gel with petroleum ether/ethyl acetate gradient) iucr.org |

| Combretum zeyheri | Not specified | Sephadex Gel Column Chromatography, Silica Gel Column Chromatography, Thin-Layer Chromatography nih.gov |

| Chionanthus retusa | 60% Ethanol (ultrasound-assisted) | Macroporous Resin Column Chromatography frontiersin.org |

| Kaempferia parviflora | Ethanol (various concentrations, maceration or sonication-assisted) | Not specified in detail for purification, but extraction was optimized. myfoodresearch.com |

Quantitative Distribution and Variability of Dimethoxyflavones in Plant Tissues

The concentration of dimethoxyflavones can vary significantly between different plant species and even within the various tissues of a single plant. Quantitative analysis is essential to determine the distribution and abundance of these compounds.

While specific quantitative data for this compound across different plant tissues is limited in the available literature, studies on related compounds provide valuable insights. For example, in Kaempferia parviflora, the content of 5,7-dimethoxyflavone (B190784) was quantified in the rhizomes. The concentration was found to be approximately 2.15 ± 0.64 g/100 g of dry rhizomes as determined by TLC-densitometry. nih.gov Another study on Kaempferia parviflora showed that the content of 5,7-dimethoxyflavone in concentrated extracts increased with higher concentrations of ethanol used for extraction, reaching up to 48.10 g/100 mL of concentrated extract with 95% ethanol. myfoodresearch.com

Research on Andrographis paniculata has identified various flavonoids, including dimethoxyflavone derivatives, though specific quantitative data for this compound in different plant parts was not provided in the context. unusa.ac.id Similarly, a study on Lagochilus species from Uzbekistan reported the presence of 5-hydroxy-7,4'-dimethoxyflavone but did not specify its quantitative distribution in different tissues. ljmu.ac.uk

The variability in the content of these compounds can be attributed to genetic factors, geographical location, and environmental conditions. The accumulation of certain flavonoids can also be specific to certain plant parts, such as leaves, stems, or roots. For instance, the farinose exudates of Primula species are known to be rich in flavones.

The table below presents some available quantitative data for dimethoxyflavones in plant tissues. It is important to note that this data is for related compounds and not specifically for this compound.

| Plant Species | Plant Part | Compound | Concentration |

| Kaempferia parviflora | Rhizomes | 5,7-dimethoxyflavone | 2.15 ± 0.64 g/100 g (dry weight) nih.gov |

| Kaempferia parviflora | Concentrated Extract from Rhizomes | 5,7-dimethoxyflavone | 1.1 g/100 mL (with 25% ethanol) to 48.10 g/100 mL (with 95% ethanol) myfoodresearch.com |

Biosynthesis of Methoxyflavones in Plant Systems

General Flavonoid Biosynthetic Pathways in Plantae

Flavonoids are a major class of plant secondary metabolites derived from the phenylpropanoid pathway. researchgate.netmdpi.com Their biosynthesis begins with the amino acid L-phenylalanine, which is synthesized via the shikimate pathway. mdpi.comoup.com The general phenylpropanoid pathway involves three key enzymes—phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—that convert phenylalanine into p-coumaroyl-CoA. maxapress.com This molecule serves as a crucial entry point into the flavonoid-specific branch. oup.comfrontiersin.org

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), a pivotal enzyme that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (also known as 4,2′,4′,6′-tetrahydroxychalcone). frontiersin.orgmdpi.comfrontiersin.org This chalcone is the precursor to all flavonoids. mdpi.com Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin. frontiersin.orgfrontiersin.org This step can also occur spontaneously, though less efficiently. frontiersin.org

Naringenin, a key intermediate, can be further modified to create the vast diversity of flavonoid structures. frontiersin.org For the synthesis of flavones like 5,4'-dimethoxyflavone, naringenin is converted by flavone (B191248) synthase (FNS). frontiersin.org There are two types of FNS enzymes, FNS I and FNS II, which catalyze the desaturation of the C-ring to form a flavone. frontiersin.orgnih.gov The resulting flavone, apigenin (B1666066) (5,7,4'-trihydroxyflavone), serves as a common backbone for many flavone derivatives. Further hydroxylation reactions, catalyzed by enzymes like flavonoid 3'-hydroxylase (F3'H), can add hydroxyl groups to the B-ring, leading to precursors like luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone), which can then be methylated. mdpi.com

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. maxapress.comnih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Introduces a hydroxyl group onto cinnamic acid to form p-coumaric acid. maxapress.com |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. maxapress.com |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, the first step specific to flavonoid synthesis. frontiersin.orgnih.gov |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to form the flavanone naringenin. frontiersin.orgnih.gov |

| Flavanone 3-hydroxylase | F3H | Converts flavanones (e.g., naringenin) into dihydroflavonols. frontiersin.orgmdpi.com |

| Flavone synthase | FNS | Converts flavanones into flavones by introducing a double bond in the C-ring. frontiersin.org |

| Flavonol synthase | FLS | Converts dihydroflavonols into flavonols. frontiersin.orgnih.gov |

Genetic and Molecular Regulation of Methoxyflavone Biosynthesis in Source Plants

The biosynthesis of methoxyflavones is intricately regulated at the transcriptional level. mdpi.com The expression of both the early biosynthetic genes (EBGs) (e.g., CHS, CHI) and the late or "decorating" genes (e.g., OMTs) is controlled by complex regulatory networks. mdpi.comnih.gov The primary mechanism involves a protein complex known as the MBW complex, which is composed of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. maxapress.commdpi.com

MYB transcription factors are key players that often act as activators or repressors by binding to the promoter regions of flavonoid structural genes. mdpi.comnih.gov For example, in Arabidopsis thaliana, the R2R3-MYB proteins MYB11, MYB12, and MYB111 specifically activate the expression of genes required for flavonol synthesis, including CHS, CHI, and F3H. nih.gov Other MYB TFs can act as repressors, downregulating the pathway. nih.gov The bHLH and WD40 proteins typically function as co-activators, forming the stable MBW complex that enhances the transcriptional activity of the MYB regulators. mdpi.com

The production of specific methoxyflavones is therefore dependent on the coordinated expression of the entire pathway. The expression of OMT genes, which catalyze the final methylation steps, is also under the control of these transcription factors. nih.gov This ensures that the "decorating" enzymes are produced in concert with the flavonoid backbone precursors.

Furthermore, the regulation of methoxyflavone biosynthesis is influenced by various endogenous and exogenous signals, including phytohormones (like jasmonates), light, temperature, and nutrient availability. maxapress.comnih.gov These signals are integrated into the regulatory network, often by modulating the expression of the key transcription factors, allowing the plant to adjust the production of specific flavonoids in response to developmental needs and environmental stress. frontiersin.org

Table 3: Key Transcriptional Regulators of Flavonoid Biosynthesis

| Transcription Factor Family | Role | Function | Reference(s) |

|---|---|---|---|

| R2R3-MYB | Activator/Repressor | Binds directly to the promoters of flavonoid structural genes to activate or repress transcription. Specific MYBs regulate different branches of the pathway. | mdpi.comnih.govnih.gov |

| bHLH | Co-activator | Interacts with MYB proteins to form the MBW complex, enhancing transcriptional activation. | maxapress.commdpi.com |

| WD40 | Co-activator | Acts as a scaffold protein, stabilizing the MBW complex. | mdpi.com |

| WRKY | Activator/Repressor | Can directly regulate the expression of early and late biosynthetic genes, including CHS and FLS. | nih.gov |

Preclinical Pharmacokinetics and Biotransformation of Dimethoxyflavones

Absorption and Bioavailability in Experimental Models

The absorption of flavonoids from the gastrointestinal tract is a critical determinant of their systemic availability and subsequent biological activity. For dimethoxyflavones, the presence of methyl groups in place of hydroxyl moieties dramatically influences this process.

The enhanced lipophilicity of methylated flavonoids is a key factor in their improved transport across biological membranes. nih.gov Studies utilizing Caco-2 cell monolayers, a well-established in vitro model for human intestinal absorption, have demonstrated that methylated flavones exhibit significantly higher permeability compared to their unmethylated counterparts. nih.gov While specific permeability data for 5,4'-dimethoxyflavone is not extensively detailed, research on analogous compounds provides valuable insights. For instance, methylated flavones like 7-methoxyflavone (B191842) and 5,7-dimethoxyflavone (B190784) show approximately 5- to 8-fold higher apparent permeability (Papp) values than their corresponding hydroxylated forms. nih.gov This increased permeability is largely attributed to enhanced passive diffusion across the intestinal epithelium.

The lower permeability of unmethylated flavones is directly correlated with their extensive metabolism within the Caco-2 cells, where they undergo rapid glucuronidation and sulfation. nih.gov By "capping" the reactive hydroxyl groups, methylation prevents these efficient conjugation reactions, allowing the parent compound to traverse the intestinal barrier more effectively. acs.org Furthermore, some dimethoxyflavones, such as 5,7-dimethoxyflavone (DMF), have been shown to reinforce the intestinal tight junction barrier integrity in Caco-2 cells by modulating the expression of key proteins like occludin and claudin-2, which could also influence transport mechanisms. unimi.it

The protective effect of methylation against extensive first-pass metabolism directly translates to improved oral bioavailability in animal models. acs.orgnih.gov The substitution of hydroxyl groups with less reactive methyl groups shifts the primary metabolic pathway from highly efficient Phase II conjugation to the less efficient cytochrome P450 (CYP)-mediated oxidative demethylation. nih.govacs.org

Animal studies comparing methylated flavones to their unmethylated analogs highlight this advantage. In a study on rats, orally administered 5,7-dimethoxyflavone was well-absorbed and resulted in significant plasma concentrations, whereas its unmethylated counterpart, chrysin, was undetectable. nih.govmdpi.com This demonstrates that methylation is a crucial feature for achieving systemic exposure after oral administration.

While bioavailability can vary based on the specific position and number of methoxy (B1213986) groups, methylated flavones consistently outperform their hydroxylated parents. jfda-online.com For example, the oral bioavailability of 5,7-dimethoxyflavone in rats has been reported to be approximately 2.10%. heimat-ltd.comnih.gov This, while seemingly low, is a significant improvement over many hydroxylated flavonoids which have negligible bioavailability.

Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone (DMF) in Rodent Models

| Parameter | Value (Rats) | Value (Mice) |

| Dose | 250 mg/kg (oral, extract) | 10 mg/kg (oral) |

| Cmax (Peak Plasma Concentration) | ~0.88 µg/mL | 1870 ± 1190 ng/mL |

| Tmax (Time to Peak Concentration) | ~2 h | < 30 min |

| t1/2 (Half-life) | ~5.85 h | 3.40 ± 2.80 h |

| AUC (Area Under the Curve) | - | 532 ± 165 h*ng/mL |

| Oral Bioavailability (F) | 2.10% | - |

| Clearance (CL) | 367.28 ± 82.35 mL/h | 20.2 ± 7.5 L/h/kg |

| Volume of Distribution (Vd) | 2951 mL | 90.1 ± 62.0 L/kg |

Data sourced from studies on 5,7-dimethoxyflavone, a structural isomer of this compound. heimat-ltd.comnih.govnih.gov

Gastrointestinal Permeability and Transport Mechanisms

Distribution Profile in Animal Tissues and Organs

Following absorption, this compound is expected to distribute to various tissues and organs. Studies on the closely related isomer 5,7-dimethoxyflavone in mice provide a predictive model for this distribution. After a single oral dose, the compound was rapidly and widely distributed, reaching maximal concentrations in most tissues within 30 minutes. nih.gov

The highest concentration was found in the intestine, consistent with its role as the primary site of absorption. nih.gov Significant levels were also detected in the liver and kidneys, which are the main organs of metabolism and excretion. heimat-ltd.comnih.govnih.gov Notably, the compound was able to cross the blood-brain barrier, with detectable concentrations in the brain. nih.govnih.gov The distribution pattern suggests that after oral administration, 5,7-dimethoxyflavone is most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, and lung, with lower levels in adipose tissue and muscle. nih.gov

Table 2: Tissue Distribution of 5,7-Dimethoxyflavone in Mice Following a Single Oral Dose

| Tissue | Cmax (ng/g or ng/mL) | Kp (Partition Coefficient) |

| Plasma | 1870 ± 1190 | - |

| Intestine | 18600 ± 5980 | 12.9 ± 5.0 |

| Liver | 10900 ± 3270 | 6.51 ± 2.76 |

| Kidney | 8230 ± 3210 | 4.80 ± 2.21 |

| Brain | 3280 ± 1230 | 1.95 ± 0.79 |

| Spleen | 3270 ± 1250 | 2.05 ± 0.54 |

| Heart | 2250 ± 979 | 1.13 ± 0.38 |

| Lung | 1820 ± 459 | 1.05 ± 0.17 |

| Adipose | 1140 ± 625 | 0.65 ± 0.35 |

| Muscle | 857 ± 390 | 0.70 ± 0.19 |

Data reflects concentrations for 5,7-dimethoxyflavone. nih.gov

Metabolism and Excretion Pathways

The biotransformation of this compound is a critical process that dictates its duration of action and elimination from the body. The metabolic process involves both Phase I and Phase II reactions.

The primary Phase I metabolic pathway for fully methylated flavones is oxidative demethylation, which is the rate-limiting step in their clearance. nih.gov This reaction, catalyzed by CYP enzymes, removes a methyl group to expose a hydroxyl group, which can then undergo Phase II conjugation. For this compound, this would likely result in the formation of 5-hydroxy-4'-methoxyflavone (B11855815) or 4'-hydroxy-5-methoxyflavone.

Indeed, studies on the biotransformation of 5,7-dimethoxyflavone by fungal models, which often predict mammalian metabolism, have identified hydroxylated metabolites such as 4'-hydroxy-5,7-dimethoxyflavone and 3'-hydroxy-5,7-dimethoxyflavone. acs.org This supports the hypothesis that demethylation and hydroxylation are key Phase I transformations.

Once a hydroxyl group is exposed, the resulting metabolite is rapidly conjugated in Phase II reactions. The primary conjugation pathways are glucuronidation (via UDP-glucuronosyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs). nih.gov Animal studies confirm that methoxyflavones are primarily eliminated in the urine and feces as a combination of demethylated, sulfated, and glucuronidated products. nih.gov A small fraction of the parent compound may be excreted unchanged. nih.gov

Both hepatic and intestinal enzymes are involved in the biotransformation of dimethoxyflavones. nih.gov The key enzymes responsible for the initial, rate-limiting Phase I oxidation are members of the cytochrome P450 superfamily. longdom.org

Research investigating the metabolism of 15 different methoxyflavones with human liver microsomes found that this compound was among the least stable compounds, indicating it is a substrate for CYP enzymes. nih.gov The study identified CYP1A1 as the isoform with the highest rate of metabolism for these compounds, followed by CYP1A2 and CYP3A4. nih.gov CYP2C9 and CYP2D6 showed minimal activity. nih.gov The intrinsic clearance (Cl(int)) for this compound was determined to be 119 ml/min/kg, highlighting the importance of the position of the methoxy groups in determining metabolic stability. nih.gov

Following Phase I oxidation in the liver and/or intestine, the newly formed hydroxylated metabolites become substrates for Phase II enzymes (UGTs and SULTs), which facilitate their rapid conjugation and subsequent excretion. nih.gov

Table 3: Metabolic Stability of Selected Methoxyflavones in Human Liver Microsomes

| Compound | Intrinsic Clearance (Cl(int)) (mL/min/kg) | Relative Stability |

| This compound | 119 | Low |

| 4'-Methoxyflavone | 161 | Low |

| 5,7-Dimethoxyflavone | 13 | High |

| 5-Methoxyflavone (B191841) | 18 | High |

| 7,3'-Dimethoxyflavone | 92 | Moderate |

Data sourced from a study using human liver microsomes and recombinant P450 isoforms. nih.gov

Molecular and Cellular Pharmacology of Dimethoxyflavones

Anti-inflammatory Modulations

Flavonoids are widely investigated for their anti-inflammatory properties. This section reviews the current understanding of how 5,4'-Dimethoxyflavone modulates key pathways and mediators involved in the inflammatory response.

Regulation of Pro-inflammatory Mediators and Enzymes (e.g., Cyclooxygenase-2, Prostaglandin E2)

The enzymes Cyclooxygenase-2 (COX-2) and its product Prostaglandin E2 (PGE2) are central to the inflammatory cascade. While many flavonoids are known to inhibit these mediators, specific data on the direct effects of this compound are not extensively detailed in the reviewed scientific literature. Research on closely related polymethoxyflavonoids from citrus species indicates a general anti-inflammatory potential for this class of compounds. nih.gov However, specific studies quantifying the inhibitory concentration (IC50) or the precise mechanism of this compound on COX-2 and PGE2 production are limited. One study on various flavones from Kaempferia parviflora found that other methoxyflavones, such as 5,7-dimethoxyflavone (B190784), inhibited COX-2 mRNA expression, but did not provide specific data for the 5,4'-isomer. Therefore, while it is plausible that this compound possesses activity against these pro-inflammatory agents, dedicated studies are required for confirmation and characterization.

Influence on Inflammatory Signaling Pathways (e.g., NF-κB, Akt)

The transcription factor Nuclear Factor-kappa B (NF-κB) and the protein kinase Akt are pivotal regulators of inflammatory gene expression and cellular survival pathways. researchgate.netwiley.comnih.gov The modulation of these pathways is a key mechanism for many anti-inflammatory compounds. For instance, the NF-κB pathway is known to be a target for various flavonoids, leading to reduced expression of inflammatory cytokines and enzymes like COX-2. nih.govbiomolther.orgresearchgate.netresearchgate.net Similarly, the PI3K/Akt pathway is a critical signaling cascade implicated in both inflammation and cancer. wiley.comresearchgate.net

Despite the known importance of these pathways, the current body of scientific literature, based on the reviewed search results, lacks specific studies detailing the direct influence of this compound on the NF-κB and Akt signaling cascades. While related compounds, such as acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), have been shown to suppress NF-κB/Akt signaling, specific experimental evidence for this compound is not provided in the available research. researchgate.net

Antiproliferative and Apoptosis-Inducing Effects in Preclinical Cancer Models

The potential of flavonoids as anticancer agents is an area of intense investigation. General research indicates that this compound may be a candidate for anticancer research due to its potential to interfere with cell signaling pathways that influence cell proliferation and apoptosis. cymitquimica.com However, detailed mechanistic studies specifically for this compound are sparse.

Due to the limited availability of specific quantitative data for this compound in the reviewed scientific literature, data tables for its antiproliferative and apoptosis-inducing effects cannot be generated at this time.

Cell Cycle Arrest Mechanisms in Cancer Cell Lines

The arrest of the cell cycle is a common mechanism by which antiproliferative compounds halt the growth of cancer cells. Flavonoids have been shown to induce cell cycle arrest at various phases (G1, S, or G2/M). nih.gov However, based on the reviewed literature, there are no specific studies that have investigated or identified the mechanisms of cell cycle arrest induced by this compound in any preclinical cancer models.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. It can be initiated through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor-mediated) pathway. While it is generally suggested that this compound may influence apoptotic processes, specific research delineating its role in activating the intrinsic or extrinsic apoptotic pathways is not available in the reviewed scientific reports. cymitquimica.com Studies on related dimethoxyflavone isomers have shown apoptosis induction, but these findings cannot be directly attributed to this compound without specific investigation. nih.gov

Modulation of Oncogenic Signaling (e.g., PI3K/AKT, c-Myc, Matrix Metalloproteinases)

Oncogenic signaling pathways are critical drivers of tumor growth, proliferation, and metastasis. Key pathways include PI3K/Akt, the transcription factor c-Myc, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer cell invasion. wiley.comarchivesofmedicalscience.comnih.gov The reviewed scientific literature lacks specific reports on the modulatory effects of this compound on these particular oncogenic signaling molecules and pathways. While other flavonoids have demonstrated activity against PI3K/Akt, c-Myc, and MMPs, dedicated research is needed to determine if this compound shares these properties. researchgate.netarchivesofmedicalscience.comarchivesofmedicalscience.com

Interaction with Specific Molecular Receptors and Targets (e.g., Aryl Hydrocarbon Receptor)

This compound (5,4'-DMF), a member of the flavonoid class of polyphenolic compounds, has been identified as a modulator of the Aryl Hydrocarbon Receptor (AhR). oup.commedchemexpress.com The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix (bHLH) family. oup.com It plays a crucial role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and is involved in various cellular processes, including immune responses, cell differentiation, and proliferation. oup.commdpi.com

In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90), a co-chaperone p23, and X-associated protein 2 (XAP2). mdpi.com Upon ligand binding, the AhR translocates to the nucleus, dissociates from the chaperone proteins, and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, leading to the induction of gene expression. oup.com A primary target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism. oup.commdpi.com

Studies have demonstrated that 5,4'-DMF acts as an antagonist of the AhR. oup.com In human breast cancer cell lines (MCF-7 and T47D), 5,4'-DMF was shown to inhibit the TCDD-induced expression of CYP1A1. oup.com Further investigation revealed that this compound blocks the transformation of the cytosolic AhR to its active form and prevents the formation of the nuclear AhR complex. oup.com Gel mobility shift assays confirmed that treatment with 5,4'-DMF, either alone or in combination with TCDD, resulted in minimal to no formation of the AhR/DRE complex. oup.com This antagonistic activity suggests that 5,4'-DMF can interfere with the signaling cascade initiated by AhR agonists.

Beyond its interaction with the AhR, 5,4'-DMF has been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. nih.govmedchemexpress.com Overactivation of PARP can lead to a form of programmed cell death known as parthanatos, which is implicated in neurodegenerative conditions. nih.govresearchgate.net By reducing the synthesis and accumulation of PARP, 5,4'-DMF protects cortical neurons from cell death induced by this pathway. nih.govmedchemexpress.com

Table 1: Interaction of this compound with Molecular Targets

| Molecular Target | Effect of this compound | Observed Outcome | Experimental Model |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Antagonist | Inhibition of TCDD-induced CYP1A1 expression; Blocked formation of the nuclear AhR complex. oup.com | Human breast cancer cells (MCF-7, T47D) oup.com |

| Poly(ADP-ribose) polymerase (PARP) | Inhibitor | Reduced synthesis and accumulation of PARP; Protection of cortical neurons from parthanatos. nih.govmedchemexpress.com | Cortical neurons nih.govmedchemexpress.com |

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. nih.govnih.gov Flavonoids, as a class of compounds, are recognized for their antioxidant properties. silae.itresearchgate.netintec.edu.do

Free Radical Scavenging and Reactive Oxygen Species Quenching Mechanisms

This compound has demonstrated antioxidant capabilities. medchemexpress.com The fundamental mechanism behind the antioxidant activity of many flavonoids is their ability to directly scavenge free radicals. intec.edu.do Free radicals are highly reactive molecules that can inflict damage on vital cellular components such as DNA, proteins, and lipids. nih.govintec.edu.do Flavonoids can neutralize these damaging species through hydrogen atom or electron donation. researchgate.netintec.edu.do

The process of quenching reactive oxygen species (ROS) involves the stabilization of these harmful molecules, preventing them from causing cellular damage. researchgate.net While specific studies detailing the precise mechanisms of ROS quenching by 5,4'-DMF are limited, the general antioxidant activity of flavonoids suggests it likely participates in these protective processes. intec.edu.do The structure of flavonoids, with their multiple hydroxyl and methoxy (B1213986) groups, contributes to their capacity to act as antioxidants. silae.it

Modulation of Endogenous Antioxidant Systems

In addition to direct radical scavenging, flavonoids can exert their antioxidant effects indirectly by modulating endogenous antioxidant defense systems. intec.edu.dofrontiersin.orgnih.gov A key player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.orgwiley.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. frontiersin.orgwiley.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes. frontiersin.org

This binding initiates the transcription of several protective enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for neutralizing ROS. intec.edu.dofrontiersin.org Flavonoids have been shown to activate the Nrf2 signaling pathway, thereby enhancing the cell's intrinsic antioxidant capacity. intec.edu.dofrontiersin.org For instance, an extract containing dihydroxy-3',4'-dimethoxyflavone 7-O-β-D-glucopyranoside was found to increase the activity of SOD and glutathione peroxidase in the brains of rats subjected to ischemia. redalyc.org This suggests that compounds like 5,4'-DMF may contribute to neuroprotection by bolstering these endogenous antioxidant defenses.

Neurobiological Activities and Neuroprotection in Experimental Models

The neuroprotective effects of this compound have been investigated in various experimental models, highlighting its potential as a therapeutic agent for neurodegenerative diseases. nih.govmedchemexpress.comnih.gov These diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and cognitive decline. nih.govmdpi.com

Neurotrophic and Synaptogenic Effects

Some flavonoids have been reported to exhibit neurotrophic effects, promoting the survival and differentiation of neurons. targetmol.comtargetmol.com While direct evidence for synaptogenic effects of 5,4'-DMF is not extensively documented, its neuroprotective actions create a favorable environment for neuronal health and function. By protecting neurons from various insults, it may indirectly support synaptic integrity and function.

Mechanistic Insights into Neurodegenerative Protection

The neuroprotective mechanisms of this compound are multifaceted. A significant aspect of its protective action is the inhibition of parthanatos, a form of programmed cell death mediated by the overactivation of PARP-1. nih.govresearchgate.net This pathway is implicated in the neuronal death observed in conditions like Alzheimer's disease and ischemic brain injury. researchgate.net

In vitro studies have shown that 5,4'-DMF effectively protects cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA). nih.gov Overactivation of NMDA receptors is a common pathway leading to neuronal damage in various neurological disorders. nih.gov By inhibiting PARP activity, 5,4'-DMF mitigates the downstream cascade of events that lead to cell death. nih.gov

Furthermore, in cellular models using HeLa and SH-SY5Y neuroblastoma cells, 5,4'-DMF prevented cell death induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which also triggers parthanatos. nih.govresearchgate.net These findings underscore the potential of this compound as a lead compound for the development of novel therapies targeting neurodegenerative pathways. nih.gov

Table 2: Neuroprotective Activities of this compound in Experimental Models

| Experimental Model | Inducing Agent | Effect of this compound | Mechanism of Action |

|---|---|---|---|

| Primary cortical neurons | NMDA | Protected against neuronal death. nih.gov | Inhibition of PARP activity. nih.gov |

| HeLa and SH-SY5Y cells | MNNG | Prevented decrease in cell viability. nih.govresearchgate.net | Inhibition of parthanatos. nih.govresearchgate.net |

Antimicrobial and Antifungal Mechanisms

Inhibition of Microbial Growth and Virulence Factor Expression

This compound and its derivatives have demonstrated notable antimicrobial and antifungal properties through various mechanisms. One key mechanism is the direct inhibition of microbial growth. For instance, 5-hydroxy-7,4'-dimethoxyflavone has been shown to be effective against Candida albicans.

Beyond direct growth inhibition, these compounds also interfere with the expression of virulence factors, which are crucial for microbial pathogenicity. In Staphylococcus aureus, 3',4'-dimethoxyflavone (B191118) has been identified as an inhibitor of the ArlRS two-component regulatory system. This system plays a role in regulating the expression of multiple virulence factors. By inhibiting ArlS autophosphorylation, 3',4'-dimethoxyflavone can block ArlRS signaling, leading to a decrease in the production of virulence factors and a reduction in the bacterium's ability to cause infection. This includes a diminished capacity to clump, adhere to host tissues, and evade the host's immune response.

In the context of fungal pathogens like Candida albicans, virulence is often associated with the formation of biofilms and hyphae, as well as the secretion of enzymes like secreted aspartyl proteases (Saps). While direct studies on this compound's effect on these specific virulence factors are limited, related flavonoids have shown the ability to inhibit ergosterol (B1671047) synthesis, hyphae production, and biofilm formation in C. albicans. Ergosterol is a vital component of the fungal cell membrane, and its disruption can impede fungal growth and integrity.

The inhibition of virulence factor expression represents a promising strategy for antimicrobial therapy, as it may exert less selective pressure for the development of resistance compared to drugs that directly kill the microbes.

Interactions with Microbial Drug Efflux Pumps

A significant mechanism contributing to antimicrobial resistance is the action of drug efflux pumps, which actively transport antimicrobial agents out of the microbial cell, reducing their intracellular concentration and efficacy. Flavonoids, including dimethoxyflavones, have been investigated for their ability to inhibit these efflux pumps, thereby restoring the effectiveness of existing antimicrobial drugs.

Specifically, 5-hydroxy-7,4'-dimethoxyflavone has been shown to inhibit drug efflux pumps in Candida albicans, with a reported IC50 value of 51.64 μg/ml. This inhibition can lead to the accumulation of antifungal drugs within the fungal cell, enhancing their therapeutic effect. In fact, a synergistic effect has been observed when 5-hydroxy-7,4'-dimethoxyflavone is combined with the antifungal drug miconazole, resulting in complete inhibition of C. albicans growth. This suggests that the flavone (B191248) sensitizes the fungus to the action of miconazole, partly through the inhibition of efflux pumps.

The ability of dimethoxyflavones to interfere with efflux pumps is not limited to fungi. In bacteria, these pumps are also a major cause of multidrug resistance. While research on this compound specifically is ongoing, the broader class of flavonoids has shown promise in inhibiting bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus. This inhibitory action can make resistant bacteria susceptible to conventional antibiotics once again.

Modulation of Metabolic Homeostasis (e.g., Anti-obesity, Antidiabetic Properties)

Dimethoxyflavones have garnered attention for their potential to modulate metabolic homeostasis, exhibiting both anti-obesity and antidiabetic properties.

In the context of obesity, 5,7-dimethoxyflavone has been shown to suppress the accumulation of lipid droplets and triglycerides in adipocytes by inhibiting adipogenesis, the process of fat cell formation. This is achieved by downregulating key adipogenic transcription factors such as PPARγ, C/EBPα, and SREBP-1c, as well as enzymes involved in lipid synthesis. In animal models, oral administration of 5,7-dimethoxyflavone led to a significant decrease in body weight gain, reduced fat pad mass, and smaller adipocyte size. Furthermore, it has been observed to lower elevated serum levels of total cholesterol and low-density lipoprotein cholesterol.

Regarding its antidiabetic effects, 5,7-dimethoxyflavone has demonstrated the ability to lower blood glucose levels in diabetic rat models. It has been found to improve plasma insulin (B600854) levels and reduce glycosylated hemoglobin, a marker of long-term blood glucose control. The compound also positively impacts lipid profiles in diabetic subjects by reducing serum triglycerides, total cholesterol, and LDL-C. The methylated nature of this flavone is thought to enhance its metabolic stability, making it a potentially more effective antidiabetic agent. Other related compounds, such as polymethoxylated flavones, have also been shown to improve insulin resistance and regulate adipocytokines, which are signaling proteins involved in metabolic regulation.

Other Investigated Biological Activities (e.g., Anti-sarcopenic, Antihyperuricemia)

Beyond the previously discussed effects, research has explored other potential therapeutic applications of dimethoxyflavones, including for sarcopenia and hyperuricemia.

Sarcopenia, the age-related loss of muscle mass and function, is a significant health concern. 5,7-Dimethoxyflavone has been investigated for its anti-sarcopenic potential. Studies in aged mice have shown that this compound can improve grip strength, exercise endurance, and increase muscle mass and volume. The proposed mechanisms involve the regulation of protein turnover and mitochondrial biogenesis. It appears to stimulate pathways involved in protein synthesis while inhibiting those related to protein breakdown. Additionally, it has been observed to reduce the expression of inflammatory markers in muscle tissue.

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout. Some flavonoids have been investigated for their ability to inhibit xanthine (B1682287) oxidase, a key enzyme in uric acid production. While direct evidence for this compound is limited, a study on constituents from Piper methysticum root, which included 5-hydroxy-4',7-dimethoxyflavanone, reported anti-hyperuricemia activity. Another related compound, alpinetin, showed promising inhibitory effects on xanthine oxidase.

Compound List

| Compound Name |

| This compound |

| 5-hydroxy-7,4'-dimethoxyflavone |

| 3',4'-dimethoxyflavone |

| Miconazole |

| 5,7-dimethoxyflavone |

| Alpinetin |

| 5-hydroxy-4',7-dimethoxyflavanone |

Structure Activity Relationship Sar Studies of Dimethoxyflavones

Impact of Methoxy (B1213986) Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern of methoxy groups on the flavone (B191248) skeleton is a critical determinant of biological activity. Variations in the position and number of these groups can lead to significant differences in the potency and selectivity of these compounds against various biological targets.

The lipophilic nature of methoxy groups generally enhances the cytotoxic activity of flavones in cancer cell lines by facilitating ligand-protein binding and activating signaling pathways that lead to cell death. mdpi.com However, excessive lipophilicity can decrease water solubility and impede transport to target sites. mdpi.com

Research on the antiproliferative activity of methoxylated and hydroxylated flavones in HL60 leukemia cells revealed that 5-methoxylated derivatives, including 5,4'-dimethoxyflavone, demonstrated significant activity. iiarjournals.orgiiarjournals.org Specifically, this compound exhibited an IC₅₀ value of 36 μM. iiarjournals.orgiiarjournals.org In general, an increase in the number of methoxyl groups on the A-ring was found to enhance the activity of polymethoxyflavones, while an increase on the B-ring reduced activity. iiarjournals.orgiiarjournals.org The position of the methoxy group on the A-ring had a notable impact, with 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) showing moderate activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.org

In the context of anti-inflammatory effects, the C4'-methoxyl group has been shown to enhance these properties. mdpi.com For instance, 6-methoxyflavone was found to be a potent anti-inflammatory agent in kidney mesangial cells, with an IC₅₀ of 192 nM, which was about 10 times more potent than its hydroxylated counterpart, 6-hydroxyflavone. plos.org

Furthermore, in studies related to the inhibition of the ArlRS two-component system in Staphylococcus aureus, modifications to the flavone scaffold of 3,4'-dimethoxyflavone (B1201754) showed that substitutions at the C-6 position increased inhibitory activity. nih.gov The presence of methoxy groups at positions 5 and 7 is also associated with antidiabetic effects.

The metabolic stability of methoxyflavones is also influenced by the substitution pattern. A study on the oxidative metabolism of 15 methoxylated flavones found that 5,7-dimethoxyflavone (B190784) and 5-methoxyflavone were the most stable, while 4'-methoxyflavone, 3'-methoxyflavone, and this compound were among the least stable. nih.gov This highlights the importance of the methoxy group positions in determining the rate of metabolism. nih.gov

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 36 |

| 5,3'-Dimethoxyflavone | 46 |

| 5-Methoxyflavone | 48 |

| 7-Methoxyflavone | 68 |

| 6-Methoxyflavone | >400 |

| 3',4'-Dimethoxyflavone (B191118) | >400 |

Role of Hydroxyl Groups on Biological Activity and Metabolic Fate

The presence and position of hydroxyl groups on the flavone nucleus play a crucial role in the biological activity and metabolic fate of these compounds. Hydroxyl groups can participate in hydrogen bonding, which can be critical for interactions with biological targets, and they also influence the antioxidant properties of flavonoids. mdpi.comnih.gov

In terms of antiproliferative activity, the presence of specific hydroxyl moieties is highly significant. For instance, studies have shown the importance of 5,4'- and 3',4'-dihydroxyl moieties for the antiproliferative activity of flavones against HL60 cells. iiarjournals.orgiiarjournals.org 5,4'-Dihydroxyflavone demonstrated potent activity with an IC₅₀ of 28 μM. iiarjournals.orgiiarjournals.org The conversion of these hydroxyl groups to methoxy groups can drastically reduce activity in some cases, as seen with 3',4'-dimethoxyflavone, which had an IC₅₀ greater than 400 μM, while its dihydroxy counterpart was active. iiarjournals.org

However, the introduction of hydroxyl groups can also lead to increased polarity, which may accelerate drug hydrolysis and impair permeation across lipid membranes. mdpi.com Polyhydroxylated flavones can have reduced effectiveness due to their extensive polar surface. mdpi.com

The metabolic fate of flavonoids is heavily influenced by the presence of hydroxyl groups. These groups are primary sites for phase II metabolism, specifically glucuronidation and sulfation, which increases their water solubility for excretion. mdpi.comacs.org This efficient metabolism of hydroxylated flavonoids is a major reason for their low bioavailability. acs.org Methylation of these hydroxyl groups can dramatically increase metabolic stability by shifting metabolism towards less efficient CYP-mediated oxidation. acs.org For example, the metabolism of hydroxylated flavonoids by cytochrome P450 CYP1 enzymes can enhance their antiproliferative activity. nih.gov Apigenin (B1666066), a hydroxylated flavone, is metabolized to the more active luteolin (B72000) and scutellarein (B1681691) by CYP1 enzymes. nih.gov

Comparative Analysis with Hydroxylated and Other Methylated Flavone Analogs

A comparative analysis of this compound with its hydroxylated and other methylated analogs reveals key structure-activity relationships.

Antiproliferative Activity:

In HL60 leukemia cells, this compound (IC₅₀ = 36 μM) is slightly less potent than its corresponding dihydroxy analog, 5,4'-dihydroxyflavone (IC₅₀ = 28 μM). iiarjournals.orgiiarjournals.org This suggests that for this specific cell line and activity, the hydroxyl groups at the 5 and 4' positions are advantageous. However, methylation does not always lead to a decrease in activity. For example, the methylation of the 3' and 4' hydroxyl groups in 3',4'-dihydroxyflavone (B191068) (IC₅₀ = 51 μM) to 3',4'-dimethoxyflavone (IC₅₀ > 400 μM) results in a significant loss of activity. iiarjournals.orgiiarjournals.org

Conversely, in some cancer cell lines, methoxyflavones exhibit greater potency than their unmethylated counterparts. nih.gov For instance, 7-methoxyflavone showed higher cytotoxicity against MCF-7 breast cancer cells than 7-hydroxyflavone. nih.gov The increased lipophilicity of methoxylated flavones can enhance their ability to penetrate cell membranes. mdpi.com

Metabolic Stability and Bioavailability:

Methylation of hydroxyl groups significantly improves metabolic stability and intestinal absorption. acs.org Hydroxylated flavones are readily conjugated, leading to rapid clearance and low bioavailability. acs.org In contrast, methylated flavones like this compound are less susceptible to this rapid metabolism, potentially leading to higher plasma concentrations and greater in vivo efficacy. acs.orgnih.gov For example, 5,7-dimethoxyflavone showed about 10-fold higher intracellular transport than its dihydroxy analog, chrysin. nih.gov

| Compound | Substitution Pattern | IC₅₀ (μM) |

|---|---|---|

| This compound | 5-OCH₃, 4'-OCH₃ | 36 |

| 5,4'-Dihydroxyflavone | 5-OH, 4'-OH | 28 |

| 3',4'-Dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | >400 |

| 3',4'-Dihydroxyflavone | 3'-OH, 4'-OH | 51 |

| 5,3',4'-Trimethoxyflavone | 5-OCH₃, 3'-OCH₃, 4'-OCH₃ | >400 |

| 5,3',4'-Trihydroxyflavone | 5-OH, 3'-OH, 4'-OH | 13 |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation of 5,4'-Dimethoxyflavone from other related flavonoids and constituents in a sample. High-Performance Liquid Chromatography (HPLC) is the most prevalently used technique due to its high resolution and sensitivity, particularly when coupled with a Diode-Array Detector (DAD) or a mass spectrometer. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also employed, especially for the analysis of volatile derivatives or after a derivatization step.

A study developing an HPLC method for the simultaneous determination of 16 compounds in Artemisia ordosica utilized an Agilent Eclipse Plus C18 column for separation. nih.gov The mobile phase consisted of a gradient of acetonitrile (B52724) and water, demonstrating a common approach for resolving flavonoids. nih.gov For instance, in the analysis of compounds from Blumea balsamifera, HPLC coupled with a photodiode array (PDA) detector was found to be an efficient and cost-effective method for quality control. semanticscholar.org

Gas chromatography has also been successfully applied. In a study on Kaempferia parviflora extracts, ten different methoxyflavones were separated and identified using a GC-MS technique. myfoodresearch.com The GC was equipped with an HP-5ms Ultra Inert column, and the oven temperature was programmed to ramp from 200°C to 300°C to achieve separation. myfoodresearch.com

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application Example | Reference |

|---|---|---|---|---|---|

| HPLC | Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile (A) and Water (B) gradient | DAD (285 nm) | Simultaneous analysis of 16 compounds in Artemisia ordosica | nih.gov |

| GC-MS | HP-5ms Ultra Inert (30 m × 250 µm × 0.25 µm) | Helium | Mass Spectrometry (MS) | Identification of methoxyflavones in Kaempferia parviflora extracts | myfoodresearch.com |

| UPLC-QTOF | Kinetex Biphenyl (2.1 × 100 mm; 1.7 µm) | Water with 0.01% formic acid (A) and Methanol (B129727) (B) gradient | ESI-MS and PDA | Identification of antibacterial flavones in Tillandsia bergeri | acs.org |

Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., MS, NMR)

Spectroscopic and spectrometric methods are indispensable for the unambiguous structural identification of this compound. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed carbon-hydrogen framework of the molecule.

High-resolution mass spectrometry, particularly when coupled with a liquid chromatography system (LC-MS), is a powerful tool. Electrospray ionization (ESI) is a common soft-ionization technique used for flavonoids. researchgate.net The fragmentation of the flavonoid core, often through a retro-Diels–Alder (RDA) reaction, provides characteristic product ions that help in identifying the substitution patterns on the A and B rings. researchgate.netmdpi.com For methoxylated flavonoids, the neutral loss of a methyl radical (CH3·) or methane (B114726) (CH4) is a diagnostic fragmentation pathway. researchgate.netmdpi.com For example, a study comparing polymethoxy and polyhydroxy flavones found that polymethoxy-substituted compounds produce more diverse product ions through losses of CH4, C2H6, CO, and H2O. researchgate.net

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the gold standard for determining the precise structure. The chemical shifts (δ) of protons and carbons are highly dependent on their chemical environment, allowing for the exact placement of the methoxy (B1213986) groups and other substituents on the flavone (B191248) skeleton. silae.itresearchgate.net Data tables from studies on structurally similar flavonoids provide reference points for the expected chemical shifts for this compound. researchgate.net

| Ionization Mode | Parent Ion | Key Fragment Ions / Neutral Losses | Structural Indication | Reference |

|---|---|---|---|---|

| Positive (ESI) | [M+H]⁺ | Retro-Diels-Alder (RDA) fragments (e.g., ¹,³A⁺, ¹,³B⁺) | Cleavage of the C-ring, indicates substitution on A and B rings | researchgate.net |

| Positive (ESI) | [M+H]⁺ | Loss of CH₃·, CH₄, C₂H₆, CO, H₂O | Characteristic of methoxylated flavonoids | researchgate.net |

| Negative (ESI) | [M-H]⁻ | Loss of methanol (CH₃OH) | Ortho elimination induced by protonation on methoxy oxygen | mdpi.com |

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

|---|---|---|

| 2 | 164.2 | - |

| 3 | 102.8 | 6.78 (s) |

| 4 | 182.4 | - |

| 5 | 161.9 | - |

| 6 | 98.9 | 6.34 (d, 2.1) |

| 8 | 94.1 | 6.54 (d, 2.1) |

| 1' | 121.3 | - |

| 2', 6' | 129.0 | 7.86 (d, 8.8) |

| 3', 5' | 116.1 | 6.95 (d, 8.8) |

| 4' | 161.5 | - |

| Data for 5,4'-dihydroxyflavone, a structurally related compound, provides a reference for interpreting spectra of this compound. researchgate.net |

Bioanalytical Assays for Cellular and Tissue Quantification in Preclinical Studies

To understand the pharmacokinetic profile of this compound, sensitive and specific bioanalytical assays are required for its quantification in biological matrices like plasma, urine, and tissues from preclinical studies. iqvia.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its superior sensitivity and selectivity. nih.gov

These assays typically involve sample preparation to extract the analyte and remove interfering substances. This can include protein precipitation for plasma samples or solid-phase extraction (SPE) for more complex matrices. The use of an internal standard is crucial for accurate quantification.

Studies on related methoxyflavones demonstrate the general approach. For instance, the metabolism of 3',4'-Dimethoxyflavone (B191118) has been investigated using LC-MS/MS systems, which can identify and quantify both the parent compound and its metabolites, such as O-demethylated and ring-hydroxylated products. nih.gov Similarly, the pharmacokinetics of methoxyflavones from Kaempferia parviflora have been studied in rats, with LC-MS/MS used to quantify the compounds in blood samples after oral administration. researchgate.net The development of these methods involves optimizing MS/MS parameters, such as selecting specific multiple reaction monitoring (MRM) transitions, to achieve detection at very low concentrations (e.g., nanomolar levels).

Quality Control and Standardization Approaches for Dimethoxyflavone-Containing Extracts

Ensuring the consistency and quality of plant extracts containing this compound is critical for reliable research and potential future applications. Quality control and standardization rely on the analytical methods described previously, primarily HPLC. semanticscholar.orgwho.int

Standardization of an extract often involves quantifying one or more specific chemical markers. For extracts rich in methoxyflavones, compounds like 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone have been used as markers. researchgate.netvisbio.co.thnih.gov A standardized extract of Kaempferia parviflora, for example, was specified to contain not less than 2.5% of 5,7-dimethoxyflavone and 10% of total methoxyflavones. nih.gov

The development of a robust quality control method involves establishing a reliable HPLC-based analytical procedure to create a chemical fingerprint of the extract. maxapress.com This fingerprint allows for the simultaneous quantification of multiple components, ensuring batch-to-batch consistency. nih.gov For example, a simple HPLC-PDA method was developed to simultaneously determine 18 bioactive compounds in the leaves of Blumea balsamifera, with one of the flavonoids identified as a potential chemical marker for quality control. semanticscholar.org These approaches are essential for guaranteeing the identity, purity, and concentration of active constituents in herbal preparations. who.int

Advanced Delivery Systems and Formulation Strategies Preclinical Focus

Development of Approaches for Enhancing Bioavailability

The primary goal of advanced formulation strategies for 5,4'-dimethoxyflavone is to improve its solubility and absorption. Two prominent methods that have been investigated are Self-Microemulsifying Drug Delivery Systems (SMEDDS) and cyclodextrin (B1172386) complexation. nih.govresearchgate.net

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. researchgate.net This process enhances the solubilization of lipophilic drugs, presenting them in a dissolved state, which can bypass the dissolution rate-limiting step of absorption. nih.gov By increasing the drug's surface area and permeability, SMEDDS can significantly improve oral bioavailability. isciii.esdovepress.com

In a study involving methoxyflavones from Kaempferia parviflora, a SMEDDS formulation was developed using polyoxyethylene castor oil, propylene (B89431) glycol, and coconut oil triglycerides. nih.gov This formulation demonstrated a significant improvement in the oral bioavailability of related methoxyflavones. nih.gov

Cyclodextrin Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, allowing them to encapsulate poorly water-soluble "guest" molecules. nih.gov This encapsulation, known as an inclusion complex, can markedly enhance the aqueous solubility, dissolution rate, and bioavailability of the guest compound. researchgate.netmdpi.comnih.gov

For instance, the complexation of 5,7-dimethoxyflavone (B190784), a compound structurally related to this compound, with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) resulted in a 361.8-fold increase in its water solubility. nih.gov A study on Kaempferia parviflora extract, which contains various methoxyflavones, showed that complexation with 2-HP-β-CD significantly improved the oral bioavailability of these compounds in rats. nih.gov The formation of a 1:1 molar complex between 5,7-dimethoxyflavone and HPβ-CD was confirmed, with the A ring of the flavone (B191248) being included within the cyclodextrin cavity. nih.gov

Nanocarrier and Plant-Derived Extracellular Vesicle-Based Delivery Systems

Nanotechnology offers promising avenues for improving the delivery of flavonoids like this compound. nih.gov Nanocarriers can enhance drug stability, solubility, and target-specific delivery, potentially reducing side effects. mdpi.commdpi.com

Nanocarrier Systems

Various types of nanocarriers, such as polymeric nanoparticles, liposomes, and nanogels, are being explored for drug delivery. nih.govmdpi.comnih.gov These systems can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and facilitating their transport across biological barriers. nih.govnih.gov The small size of nanocarriers allows for increased tissue penetration and cellular uptake. nih.gov For example, lipid-based nanocarriers are particularly advantageous for topical delivery due to their resemblance to the skin's fatty acids, which can enhance drug penetration. nih.gov

Plant-Derived Extracellular Vesicles (PDEVs)

A more recent and innovative approach involves the use of plant-derived extracellular vesicles (PDEVs). plos.orgnih.gov These are naturally occurring, nano-sized vesicles secreted by plant cells that contain bioactive molecules such as lipids, proteins, and nucleic acids. mdpi.comnih.gov PDEVs are gaining attention due to their high biocompatibility, low toxicity, and potential for large-scale production. plos.orgnih.gov They can act as natural nanocarriers for delivering therapeutic compounds. nih.gov

A study on Kaempferia parviflora extracellular vesicles (KPEVs) demonstrated that these vesicles, with an average size of 200–300 nm, naturally contain 5,7-dimethoxyflavone. plos.org These KPEVs were found to be resistant to gastric digestion and were internalized by gastric cancer cells, suggesting their potential as oral drug delivery vehicles. plos.org The use of PDEVs represents a synergistic approach, combining the therapeutic benefits of the encapsulated compounds with the delivery advantages of the vesicle itself. nih.gov

In Vitro Permeability and Dissolution Studies of Experimental Formulations

Preclinical evaluation of novel formulations for this compound involves rigorous in vitro testing to predict their in vivo performance. Key studies include dissolution and permeability assays.

Dissolution Studies

Dissolution testing is crucial for assessing how quickly and to what extent a drug from a solid dosage form dissolves in a liquid medium. For poorly soluble compounds like this compound, enhanced dissolution is a prerequisite for improved absorption.

Studies on related methoxyflavones have shown that both SMEDDS and cyclodextrin complex formulations significantly improve the dissolution rate in simulated gastric and intestinal fluids (0.1N HCl and 0.2M PBS pH 6.8, respectively) compared to the unformulated compound. nih.gov Similarly, the complexation of 5,7-dimethoxyflavone with HPβ-CD led to a dramatic increase in its aqueous solubility. nih.gov

Permeability Studies

In vitro permeability assays, often using Caco-2 cell monolayers, are the gold standard for predicting human intestinal drug absorption. farmaceut.org These cells form a polarized monolayer that mimics the intestinal epithelial barrier.

Formulations of Kaempferia parviflora extract, containing methoxyflavones, were tested for their permeability across Caco-2 cell monolayers. nih.gov The results showed that a SMEDDS formulation increased the apparent permeability coefficient (Papp) by approximately 10-fold, while a cyclodextrin complex formulation resulted in a 3.5-fold increase compared to the unformulated extract. nih.gov In another study, PEG400 solutions of methoxyflavones also demonstrated high Papp values, suggesting that the vehicle itself can enhance drug transport, partly by increasing the opening of tight junctions without compromising the epithelial barrier's integrity. farmaceut.org Transdermal permeation studies using porcine ear skin have also been conducted, showing that vehicles like isopropyl myristate mixed with ethanol (B145695) can significantly increase the flux of methoxyflavones across the skin. nih.gov

Table 1: Summary of Bioavailability Enhancement Strategies for Methoxyflavones

| Formulation Strategy | Key Findings | Reference |

|---|---|---|

| SMEDDS | Increased oral bioavailability of methoxyflavones by 25 to 42-fold in rats. nih.gov | nih.gov |

| Enhanced the apparent permeability coefficient (Papp) in Caco-2 cells by ~10-fold. nih.gov | nih.gov | |

| Cyclodextrin Complex (HPβ-CD) | Increased oral bioavailability of methoxyflavones by 22 to 34-fold in rats. nih.gov | nih.gov |

| Enhanced the apparent permeability coefficient (Papp) in Caco-2 cells by ~3.5-fold. nih.gov | nih.gov | |

| Increased water solubility of 5,7-dimethoxyflavone by 361.8-fold. nih.gov | nih.gov | |

| Plant-Derived Extracellular Vesicles (KPEVs) | Naturally encapsulate 5,7-dimethoxyflavone. plos.org | plos.org |

| Resistant to gastric digestion and internalized by gastric cancer cells. plos.org | plos.org |

Table 2: In Vitro Permeability of Methoxyflavones in Different Formulations

| Compound/Formulation | Permeability Model | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

|---|---|---|---|

| Methoxyflavones in PEG400 | Caco-2 cell monolayer | 19.63 x 10⁻⁶ to 24.07 x 10⁻⁶ | farmaceut.org |

| KP-SMEDDS | Caco-2 cell monolayer | ~10-fold increase vs. unformulated KP | nih.gov |

| KP-2-HP-β-CD Complex | Caco-2 cell monolayer | ~3.5-fold increase vs. unformulated KP | nih.gov |

Omics and Systems Biology Approaches in Dimethoxyflavone Research

Gene Expression and Transcriptomic Profiling in Response to Dimethoxyflavone Exposure

Comprehensive, large-scale transcriptomic studies that profile the global gene expression changes in response to 5,4'-Dimethoxyflavone exposure are limited in the current scientific literature. However, research into its metabolism provides a clear indication of key genes whose expression is fundamental to the cellular response to this compound.

The primary genes of interest are those encoding the cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound. nih.gov The expression levels of CYP1A1, CYP1A2, and CYP3A4 are critical in determining the rate of biotransformation and clearance of this and other methoxylated flavones. nih.govnih.govamegroups.org The CYP1A2 gene, located on chromosome 15, is a key drug-metabolizing enzyme primarily expressed in the liver, accounting for about 13% of all CYP protein content. nih.gov The CYP3A4 gene is also a major and abundant CYP enzyme in the human liver and is responsible for the metabolism of a wide variety of xenobiotics. amegroups.org

Studies on structurally similar methoxyflavones have demonstrated that these compounds can actively modulate the expression of CYP genes. For instance, 5,7-dimethoxyflavone (B190784) has been shown to downregulate the mRNA expression of CYP1A1 in Hep G2 cells. oup.comnih.gov This suggests the potential for a feedback mechanism where this compound or its metabolites could influence the expression of the very genes that control its biotransformation. Future transcriptomic analyses, such as RNA-sequencing, would be invaluable for identifying differentially expressed genes upon cellular exposure to this compound, revealing not only its direct regulatory effects on metabolizing enzymes but also its impact on broader cellular signaling pathways.

Proteomic and Metabolomic Investigations of Cellular Perturbations

Proteomic and metabolomic studies provide direct insight into the functional and chemical changes within a cell following exposure to a compound. For this compound, research has focused on its metabolic stability and the key proteins involved in its breakdown.

Investigations using human liver microsomes have identified the specific cytochrome P450 protein isoforms that metabolize fully methylated flavones. nih.gov The primary enzymes identified as having the highest rates of metabolism for this class of compounds are CYP1A1, CYP1A2, and CYP3A4. nih.gov These proteins are central to Phase I metabolism, where oxidative reactions, such as the demethylation observed for methoxyflavones, increase their water solubility and prepare them for excretion. nih.gov

Metabolomic investigations have centered on the rate of disappearance of the parent compound to determine its stability. A study comparing 15 different methoxylated flavones found that this compound was among the least stable. nih.gov Its rate of intrinsic clearance (Cl(int)) was determined to be 119 ml/min/kg, confirming that oxidative demethylation is the rate-limiting step in its metabolism. nih.gov This metabolic instability, driven by the activity of CYP enzymes, is a crucial determinant of the compound's bioavailability and duration of action in a biological system. nih.gov

| Compound | Intrinsic Clearance (Clint) (ml/min/kg) | Relative Stability |

|---|---|---|

| 4'-Methoxyflavone | 161 | Least Stable |

| 3'-Methoxyflavone | 140 | Low Stability |

| This compound | 119 | Low Stability |

| 7,3'-Dimethoxyflavone | 92 | Moderate Stability |

| 5-Methoxyflavone (B191841) | 18 | High Stability |

| 5,7-Dimethoxyflavone | 13 | Most Stable |

Network Pharmacology and Molecular Docking for Target Identification and Pathway Analysis

Network pharmacology and molecular docking are powerful computational tools used to predict the targets of a compound and understand its mechanism of action on a systemic level. While comprehensive network pharmacology studies for this compound are not prominent in the literature, the existing metabolic data provide a solid foundation for such analyses.

Target Identification and Pathway Analysis

The primary known protein targets for this compound are the cytochrome P450 enzymes responsible for its metabolism: CYP1A1, CYP1A2, and CYP3A4. nih.gov In any network pharmacology analysis, these proteins would serve as initial "nodes," connecting the compound to key metabolic pathways. The central pathway implicated is the "Drug Metabolism - Cytochrome P450" pathway, which is crucial for processing a vast array of xenobiotic and endogenous compounds. nih.govamegroups.org An analysis of these targets reveals their importance; for example, CYP1A2 and CYP3A4 are among the most important drug-metabolizing enzymes in the liver. nih.govamegroups.org

| Protein Target | Gene | Function | Relevant Pathway | Source |

|---|---|---|---|---|

| Cytochrome P450 1A1 | CYP1A1 | Xenobiotic metabolism, Procarcinogen activation | Drug Metabolism - Cytochrome P450 | nih.gov |

| Cytochrome P450 1A2 | CYP1A2 | Metabolism of drugs (e.g., caffeine) and procarcinogens | Drug Metabolism - Cytochrome P450 | nih.govnih.gov |